Ethyl 6-amino-1,2,4-triazine-5-carboxylate
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Overview
Description
Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a chemical compound with the CAS Number: 30855-52-8 . It has a molecular weight of 168.16 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for Ethyl 6-amino-1,2,4-triazine-5-carboxylate is1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a powder with a melting point of 117-119°C . It is stored at room temperature .Scientific Research Applications
Antitumor Properties
Ethyl 6-amino-1,2,4-triazine-5-carboxylate: derivatives have been studied for their potential antitumor properties. Some 1,3,5-triazines, which are structurally related, have been used clinically to treat various cancers, including lung, breast, and ovarian cancer . This suggests that ethyl 6-amino-1,2,4-triazine-5-carboxylate could be modified to enhance its efficacy as an antitumor agent.
Acaricidal Activity
Research has been conducted on 1,2,4-triazine derivatives for their acaricidal activity, which is the ability to kill mites and ticks . These compounds have been assessed against eggs and adult females of the two-spotted spider mite, Tetranychus urticae , a pest known to cause significant damage to agricultural crops.
Antimicrobial Activity
The antimicrobial activity of 1,3,5-triazine derivatives has been evaluated against various microorganisms, including E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (fungi) . This indicates a potential for ethyl 6-amino-1,2,4-triazine-5-carboxylate to be developed into antimicrobial agents.
Antifungal Activity
1,3,5-Triazine compounds have also been synthesized and studied for their antifungal activity . The ability to inhibit fungal growth makes these compounds valuable in the development of new antifungal drugs, which could include derivatives of ethyl 6-amino-1,2,4-triazine-5-carboxylate.
Synthesis of Heterocyclic Compounds
Ethyl 6-amino-1,2,4-triazine-5-carboxylate can serve as a building block for the synthesis of various heterocyclic compounds. These compounds play a crucial role in the pharmaceutical industry and are often used in the creation of drugs with diverse therapeutic effects .
Aromatase Inhibitory Activity
Some 1,3,5-triazine derivatives have shown significant aromatase inhibitory activity . Aromatase inhibitors are used to treat hormone-sensitive breast cancer by reducing the production of estrogen in the body. This application could be explored further with ethyl 6-amino-1,2,4-triazine-5-carboxylate derivatives.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities , suggesting that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 6-amino-1,2,4-triazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUUQZZLBQFZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-1,2,4-triazine-5-carboxylate |
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